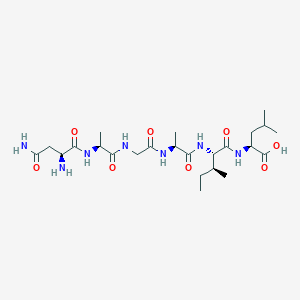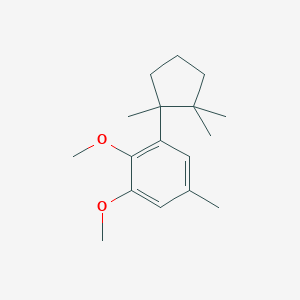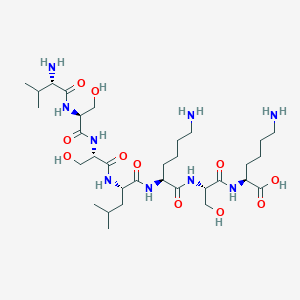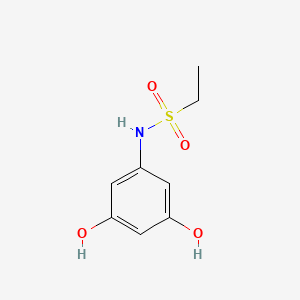
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol is a chiral diol compound characterized by the presence of two hydroxyl groups and two chlorophenyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
1,2-Diphenylethane-1,2-diol: A similar diol without the chlorine substituents.
Uniqueness
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol is unique due to the presence of both chiral centers and chlorophenyl groups, which impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
724701-44-4 |
|---|---|
Molekularformel |
C14H12Cl2O2 |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
(1S,2S)-1,2-bis(2-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H/t13-,14-/m0/s1 |
InChI-Schlüssel |
PRPZPQDFVUBHDN-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2Cl)O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)



![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
